molecular formula C11H17BrO2 B14401053 3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one CAS No. 87875-54-5

3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B14401053
CAS No.: 87875-54-5
M. Wt: 261.15 g/mol
InChI Key: HAAFBNVWCLFAGM-UHFFFAOYSA-N
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Description

3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one is an organic compound that features a bromopropoxy group attached to a dimethylcyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 3-bromopropanol with a suitable cyclohexene derivative under controlled conditions. One common method involves the use of imidazole as a catalyst and dichloromethane as a solvent. The reaction is carried out at room temperature, and the product is purified through standard techniques such as distillation or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid.

Scientific Research Applications

3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The bromopropoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-(2-Bromoethoxy)phenyl)-3-phenylprop-2-en-1-one
  • (E)-1-(2-(4-Bromopropoxy)phenyl)-3-phenylprop-2-en-1-one
  • (E)-1-(2-(5-Bromopropoxy)phenyl)-3-phenylprop-2-en-1-one

Uniqueness

3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific structural features, such as the presence of a dimethylcyclohexene ring and a bromopropoxy group. These features confer distinct reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

87875-54-5

Molecular Formula

C11H17BrO2

Molecular Weight

261.15 g/mol

IUPAC Name

3-(3-bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C11H17BrO2/c1-11(2)7-9(13)6-10(8-11)14-5-3-4-12/h6H,3-5,7-8H2,1-2H3

InChI Key

HAAFBNVWCLFAGM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)OCCCBr)C

Origin of Product

United States

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